4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
4-(cyclohexylsulfonylmethyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-9-12(10(2)16-13-9)8-17(14,15)11-6-4-3-5-7-11/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVYCPCVETZADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole typically involves the reaction of cyclohexylsulfonyl chloride with 3,5-dimethylisoxazole in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized isoxazole derivatives .
Scientific Research Applications
4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The cyclohexylsulfonyl group can interact with enzymes or receptors, modulating their activity. The isoxazole ring may also play a role in binding to biological targets, influencing the compound’s overall effect. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Modifications at the 4-Position
The 4-position of 3,5-dimethylisoxazole derivatives is critical for biological activity. Key structural analogs include:
Key Insight : The cyclohexylsulfonyl group distinguishes the target compound by balancing steric bulk and lipophilicity, which may optimize interactions with hydrophobic protein pockets compared to polar (e.g., cytisine) or reactive (e.g., bromomethyl) substituents .
Electronic and Physicochemical Properties
- Acidity of Methyl Groups : Sulfonamide derivatives like 4-[(3,5-dimethylisoxazol-4-yl)sulfonyl]cytisine exhibit increased acidity at the 3- and 5-methyl positions due to electron-withdrawing effects of the sulfonyl group. This enhances reactivity in condensation reactions (e.g., with aldehydes) .
- Stability : Brominated derivatives (e.g., 4-(bromomethyl)-3,5-dimethylisoxazole) are less stable under physiological conditions due to hydrolytic susceptibility, whereas sulfonamides are more robust .
BRD4 Inhibition
- 3,5-Dimethylisoxazole Core : The dimethylisoxazole moiety mimics acetyl-lysine, enabling binding to BRD4's KAc pocket. Substitutions at the 4-position modulate potency .
- Pyridone Derivatives : Exhibit superior BRD4 inhibition (IC₅₀ < 100 nM) compared to dimethylisoxazole analogs, likely due to additional hydrogen-bonding interactions .
- Cyclohexylsulfonylmethyl Substituent : Predicted to enhance binding to the WPF shelf, a hydrophobic region adjacent to the KAc pocket, through steric complementarity .
Anticancer Activity
- Cytisine-Linked Derivatives : Demonstrate antiproliferative effects in colorectal cancer cells (IC₅₀ ~ 1–5 µM) by dual targeting of BRD4 and alkaloid receptors .
- Benzimidazole Hybrids: Compounds like 4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole show nanomolar potency in leukemia models (IC₅₀ = 12 nM) .
Comparison : The target compound’s cyclohexyl group may improve tumor penetration but requires validation against existing derivatives in preclinical models.
Biological Activity
4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H19NO3S and a molar mass of 257.35 g/mol. Its structure includes a cyclohexylsulfonyl group attached to a 3,5-dimethylisoxazole moiety, which is known for its biological activity.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : It shows promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Notably, derivatives of 3,5-dimethylisoxazole have demonstrated significant antitumor effects. For instance, one study highlighted a derivative that inhibited the proliferation of colorectal cancer cells (HCT116) with an IC50 value of 162 nM .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Bromodomains : The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimic, binding to bromodomains such as BRD4. This interaction can inhibit the transcriptional regulation of genes involved in cancer progression .
- Protein Modulation : Research has shown that the compound can down-regulate c-MYC protein levels and up-regulate HEXIM1 expression, influencing apoptosis pathways in cancer cells .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole, and how do reaction conditions influence yield?
- Methodology : The synthesis of structurally related isoxazole derivatives often involves cycloaddition reactions or functionalization of preformed isoxazole cores. For example, 3,5-dimethylisoxazole derivatives are synthesized via condensation of hydroxylamine with diketones (e.g., 2,4-pentanedione) under reflux conditions . For sulfonylmethyl substitution, a common strategy involves nucleophilic displacement using cyclohexylsulfonyl chloride in the presence of a base (e.g., NaH) in anhydrous solvents like THF. Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux vs. room temperature), and purification steps (e.g., column chromatography or recrystallization from ethanol-water mixtures) .
Q. How can spectroscopic techniques (FT-IR, NMR, Raman) be applied to characterize this compound?
- Methodology :
- FT-IR : Identify key functional groups such as the isoxazole ring (C=N stretch ~1600 cm⁻¹) and sulfonyl group (S=O asymmetric/symmetric stretches ~1350–1150 cm⁻¹). Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311++G(d,p)) to resolve ambiguities .
- NMR : Assign proton environments using ¹H and ¹³C NMR. For example, the methyl groups on the isoxazole ring typically resonate at δ 2.1–2.3 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm. 2D NMR (COSY, HSQC) can confirm connectivity .
Q. What initial biological activities are associated with 3,5-dimethylisoxazole derivatives, and how are these assays designed?
- Methodology : Isoxazole derivatives are frequently screened as bromodomain inhibitors. For example, 3,5-dimethylisoxazole acts as an acetyl-lysine mimetic in BET protein binding assays. Biochemical assays (e.g., AlphaScreen) measure competitive displacement of fluorescent probes, while cell-based assays (e.g., pIC50 in cancer lines) validate target engagement . Dose-response curves and selectivity profiling against related bromodomains (BRD2, BRD4) are critical to confirm activity .
Advanced Research Questions
Q. How can contradictory spectroscopic data between computational models and experimental results be resolved for this compound?
- Methodology : Discrepancies often arise from solvent effects or conformational flexibility. For instance, DFT calculations (e.g., CAM-B3LYP) may predict vibrational frequencies that deviate from FT-IR data due to implicit solvent models. To address this:
- Perform temperature-dependent NMR to identify dynamic conformers.
- Use polarizable continuum models (PCM) in DFT to simulate solvent interactions explicitly.
- Cross-validate with X-ray crystallography (if available) to confirm ground-state geometry .
Q. What structural modifications enhance the potency of this compound as a bromodomain inhibitor?
- Methodology :
- Substituent Effects : Replace the cyclohexyl group with substituted aryl rings to improve π-π stacking in the acetyl-lysine binding pocket.
- Bioisosteres : Replace the sulfonyl group with phosphonate or carbonyl bioisosteres to modulate polarity and binding kinetics.
- SAR Studies : Use crystallographic data (e.g., PDB 6MOA) to guide substitutions. For example, adding a methyl group at the 4-position of the isoxazole ring increased BRD4 affinity by 10-fold in related compounds .
Q. How does the sulfonylmethyl substituent influence molecular interactions in crystallographic studies?
- Methodology : Analyze X-ray diffraction data to map non-covalent interactions. The sulfonyl group can form hydrogen bonds with conserved water molecules in the bromodomain binding site (e.g., Asn140 in BRD4). Compare electron density maps of the parent compound and analogs to quantify bond lengths and angles. Molecular dynamics simulations (e.g., AMBER) further probe the stability of these interactions under physiological conditions .
Q. What strategies mitigate poor aqueous solubility of this compound in in vivo studies?
- Methodology :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
- Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance bioavailability.
- Structural Tweaks : Replace hydrophobic cyclohexyl groups with polar heterocycles (e.g., morpholine) while maintaining potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
